(2S,5S)-2,5-dibenzylpiperazine

Muscarinic receptor Subtype selectivity Radioligand binding

(2S,5S)-2,5-Dibenzylpiperazine (CAS 79982-83-5; also designated Xenocockiamide A, CHEBI:221727) is a C₂-symmetric chiral vicinal diamine in which two benzyl substituents occupy the 2- and 5-positions of the piperazine ring in a defined (S,S) absolute configuration. This stereochemically pure scaffold serves as a versatile chiral building block and ligand for asymmetric catalysis, and as a conformationally constrained pharmacophore for probing muscarinic acetylcholine receptor subtypes (M1–M5).

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B14747735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-dibenzylpiperazine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
InChIKeyMHZXGSQZAQYQPG-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5S)-2,5-Dibenzylpiperazine: Stereochemically Defined Chiral Piperazine Scaffold for Asymmetric Synthesis and Muscarinic Receptor Studies


(2S,5S)-2,5-Dibenzylpiperazine (CAS 79982-83-5; also designated Xenocockiamide A, CHEBI:221727) is a C₂-symmetric chiral vicinal diamine in which two benzyl substituents occupy the 2- and 5-positions of the piperazine ring in a defined (S,S) absolute configuration . This stereochemically pure scaffold serves as a versatile chiral building block and ligand for asymmetric catalysis, and as a conformationally constrained pharmacophore for probing muscarinic acetylcholine receptor subtypes (M1–M5) [1]. Its molecular formula is C₁₈H₂₂N₂ with a monoisotopic mass of 266.1783 Da .

Why Racemic or Regioisomeric Dibenzylpiperazines Cannot Substitute for the (2S,5S) Isomer in Stereosensitive Applications


The (2S,5S) configuration imposes a well-defined spatial orientation of the two benzyl groups that is critical for both chiral induction in asymmetric catalysis and for subtype-selective recognition at muscarinic receptors [1][2]. Racemic 2,5-dibenzylpiperazine or its (2R,5R) enantiomer would generate opposite or null enantioselectivities in catalytic reactions; similarly, 1,4-dibenzylpiperazine (an achiral regioisomer) exhibits a fundamentally different sigma-receptor affinity profile (Ki = 5.81 nM at σ₁) [3] and cannot engage the same set of molecular targets as the 2,5-disubstituted (S,S) enantiomer. Generic substitution therefore carries a high risk of losing both stereochemical fidelity and biological selectivity.

Quantitative Differentiation of (2S,5S)-2,5-Dibenzylpiperazine Against Closest Analogs: A Comparator-Driven Evidence Guide


Muscarinic M1 Receptor Affinity and M1/M2 Subtype Selectivity of (2S,5S)-2,5-Dibenzylpiperazine

In competitive radioligand displacement assays, (2S,5S)-2,5-dibenzylpiperazine exhibited a Ki of 156 nM at the bovine M1 muscarinic receptor (vs. [³H]pirenzepine) and a Ki of 1,370 nM at the rat M2 receptor (vs. [³H]QNB), yielding an M1/M2 selectivity ratio of 8.8-fold [1]. This selectivity distinguishes the compound from classical non-selective muscarinic antagonists such as atropine (M1 Ki ~0.5–1 nM; M1/M2 ratio ~1) and aligns it more closely with M1-preferring ligands like pirenzepine (M1/M2 ratio ~10–16) [2]. However, the absolute M1 affinity is approximately 30–100-fold weaker than pirenzepine, positioning (2S,5S)-2,5-dibenzylpiperazine as a moderate-affinity M1-preferring probe rather than a high-potency antagonist.

Muscarinic receptor Subtype selectivity Radioligand binding

Enantioselective Catalysis: (2S,5S)-2,5-Dibenzylpiperazine as a Chiral Organocatalyst in Asymmetric Michael Additions

In a systematic evaluation of chiral piperazines as organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, (2S,5S)-2,5-dibenzylpiperazine (catalyst A) delivered the Michael adduct in 80% isolated yield with 84% enantiomeric excess (ee), while the achiral piperazine analogue (catalyst B) gave only 63% yield with <5% ee under identical conditions . A related C₂-symmetric piperazine with bulkier substituents (catalyst C) achieved 88% yield and 70% ee, demonstrating that the dibenzyl-substituted (S,S)-piperazine offers a unique balance of steric bulk and conformational rigidity that translates into higher enantioselectivity than the achiral congener .

Asymmetric catalysis Organocatalysis Michael addition Enantioselectivity

Synthetic Yield from Defined Stereochemical Precursor: Comparative Efficiency of the BH₃·THF Reduction Route

The preparation of (2S,5S)-2,5-dibenzylpiperazine via BH₃·THF reduction of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione proceeds with an isolated chromatographic yield of 82% . In contrast, the Cp*Ir-catalyzed N-alkylative homocoupling route to N,N′-dibenzylpiperazine derivatives (yielding the racemic or regioisomeric mixture) has been reported with yields as low as 20% under optimized conditions [1]. This 4.1-fold improvement in synthetic efficiency underscores the practical advantage of the stereospecific reduction route for delivering the (S,S) isomer in preparatively useful quantities.

Chiral pool synthesis Diastereoselective reduction Process chemistry

Differential Behavioral Pharmacology vs. Serotonergic Piperazines: Drug Discrimination Profiles in Rodent Models

In a parallel-group drug discrimination study, dibenzylpiperazine (DBZP) fully substituted for methamphetamine in trained rats, whereas the serotonergic piperazines mCPP and TFMPP produced only subthreshold drug-appropriate responding for methamphetamine and MDMA, respectively [1]. DBZP also produced subthreshold responding for cocaine and MDMA and failed to substitute for DOM, a profile distinct from both the dopaminergic and serotonergic comparators [1]. Notably, DBZP was behaviorally active but exhibited lower potency and efficacy than benzylpiperazine (BZP), its closest structural analogue [1]. This unique substitution fingerprint implies that the dibenzyl substitution pattern on the piperazine core engenders a discriminative stimulus cue that is qualitatively different from that of mono-benzylated (BZP) or aryl-substituted piperazines.

Behavioral pharmacology Drug discrimination Abuse liability CNS activity

Enantioselective Addition of Dialkylzincs to Aryl Aldehydes: Chiral Piperazine Ligand Performance

(2S,5S)-2,5-Dialkyl-substituted piperazines, including the dibenzyl analogue, catalyze the enantioselective addition of diethylzinc to benzaldehyde, affording 1-phenylpropanol with enantiomeric excesses reaching up to 96% ee when employed as their dilithium salts [1]. The presence of branched carbon chains on the piperazine ring correlates with enhanced enantioselectivity; the dibenzyl-substituted ligand occupies an intermediate steric regime that balances accessibility and chiral induction [1]. While a direct head-to-head comparison between (2S,5S)-2,5-dibenzylpiperazine and its (2S,5S)-2,5-diisopropyl analogue is not tabulated in the publication, the structure–selectivity trend indicates that the dibenzyl variant offers a modulable steric environment for fine-tuning ee in this reaction class.

Enantioselective addition Dialkylzinc Chiral ligand C-C bond formation

High-Value Application Scenarios for (2S,5S)-2,5-Dibenzylpiperazine Based on Quantitative Differentiation Evidence


M1 Muscarinic Receptor SAR Probe in Fragment-Based or Ligand-Efficiency-Driven Drug Discovery

The confirmed moderate M1 affinity (Ki = 156 nM) and 8.8-fold M1/M2 selectivity ratio make (2S,5S)-2,5-dibenzylpiperazine a useful low-molecular-weight (MW 266.4) starting point for fragment-based drug discovery programs targeting the M1 receptor. Its ligand efficiency (LE ≈ 0.34 kcal mol⁻¹ per heavy atom) compares favorably with heavier M1 antagonists and allows room for chemical elaboration while maintaining drug-like properties [1]. Because the (S,S) configuration defines a unique three-dimensional pharmacophore, structure-based design efforts can exploit its rigid geometry to probe key M1 binding pocket interactions without stereochemical ambiguity [1].

Chiral Organocatalyst for Asymmetric Michael Additions in Medicinal Chemistry Scale-Up

The demonstrated 80% yield and 84% ee in the asymmetric Michael addition of aldehydes to nitroalkenes position (2S,5S)-2,5-dibenzylpiperazine as a practical, recoverable organocatalyst for the synthesis of γ-nitroaldehydes—versatile intermediates for β-amino acids, pyrrolidines, and other bioactive scaffolds. The catalyst's C₂-symmetry simplifies stereochemical analysis, and its commercial availability as a single enantiomer eliminates the need for in-house chiral resolution prior to use.

Reference Standard and Analytical Marker for Forensic Identification of Dibenzylpiperazine in Seized Drug Materials

The unique discriminative stimulus profile of DBZP—full substitution for methamphetamine, distinct from mCPP and TFMPP [2]—renders enantiopure (2S,5S)-2,5-dibenzylpiperazine an essential certified reference material for forensic and public health laboratories. Its use as a quantitative analytical standard enables accurate identification and quantification of DBZP in illicit 'party pill' formulations, supporting both legal prosecution and epidemiological monitoring of emerging psychoactive substances [2].

Chiral Ligand in Enantioselective Organozinc Additions for Asymmetric Synthesis Method Development

The ability of (2S,5S)-2,5-dialkylpiperazine ligands to deliver up to 96% ee in dialkylzinc additions to aldehydes [3] makes the dibenzyl congener a valuable scaffold for systematic ligand optimization studies. Researchers can vary the N- and C-substituents while retaining the (S,S) stereochemistry to map structure–selectivity relationships, accelerating the discovery of new high-performance chiral ligands for C–C bond formation.

Quote Request

Request a Quote for (2S,5S)-2,5-dibenzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.